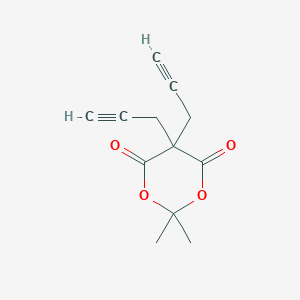

2,2-Dimethyl-5,5-diprop-2-ynyl-1,3-dioxane-4,6-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2,2-Dimethyl-5,5-diprop-2-ynyl-1,3-dioxane-4,6-dione is a chemical compound with the molecular formula C12H12O4 and a molecular weight of 220.22 g/mol . This compound is a derivative of Meldrum’s acid, known for its dual reactivity as both an electrophilic and nucleophilic agent. It is commonly used in the synthesis of new heterocyclic systems with significant properties.

Vorbereitungsmethoden

The synthesis of 2,2-Dimethyl-5,5-diprop-2-ynyl-1,3-dioxane-4,6-dione involves reactions with various substituents to introduce different functional groups. For instance, the reaction with 3-aryl-1-phenylprop-2-en-1-ones in the presence of a catalytic amount of L-proline leads to the formation of 5-(1-aryl-3-oxo-3-phenylpropyl)-2,2-dimethyl-1,3-dioxane-4,6-diones. Another example is the preparation of 5-(4-methoxybenzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione through a reaction with 4-methoxybenzaldehyde in ethanol.

Analyse Chemischer Reaktionen

2,2-Dimethyl-5,5-diprop-2-ynyl-1,3-dioxane-4,6-dione undergoes various chemical reactions, including nucleophilic attack and selective hydrogenation. Additionally, the selective hydrogenation of the exocyclic double bond has been observed in some derivatives. Common reagents used in these reactions include L-proline and 4-methoxybenzaldehyde.

Wissenschaftliche Forschungsanwendungen

2,2-Dimethyl-5,5-diprop-2-ynyl-1,3-dioxane-4,6-dione is valuable in scientific research due to its dual reactivity and ability to form new heterocyclic systems. It is used in the synthesis of various derivatives that have been studied for their chemical and physical properties. These derivatives are characterized using techniques such as FT-IR, FT-Raman spectroscopies, and DFT calculations. The compound is also used in electrochemical studies to evaluate the electrochemical behavior of its derivatives.

Wirkmechanismus

The mechanism of action of 2,2-Dimethyl-5,5-diprop-2-ynyl-1,3-dioxane-4,6-dione involves its dual reactivity as both an electrophilic and nucleophilic agent. This dual reactivity allows it to participate in various chemical transformations, including nucleophilic attack and selective hydrogenation. The molecular structure of its derivatives often adopts a boat or envelope conformation, contributing to the stability of the molecule.

Vergleich Mit ähnlichen Verbindungen

2,2-Dimethyl-5,5-diprop-2-ynyl-1,3-dioxane-4,6-dione is unique due to its dual reactivity and ability to form stable heterocyclic systems. Similar compounds include other derivatives of Meldrum’s acid, such as 2,2-dimethyl-1,3-dioxane-4,6-dione. These compounds share similar reactivity and structural features, but this compound is distinguished by its specific substituents and the resulting chemical properties.

Biologische Aktivität

2,2-Dimethyl-5,5-diprop-2-ynyl-1,3-dioxane-4,6-dione (CAS No. 145544-03-2) is a synthetic organic compound known for its unique chemical structure and potential biological activities. This compound belongs to the family of dioxanes and has garnered attention due to its reactivity and possible applications in medicinal chemistry and material science. The focus of this article is to explore the biological activity of this compound, including its effects on human health and potential therapeutic uses.

The molecular formula of this compound is C12H12O4, with a molecular weight of 220.22 g/mol. Its structure features a dioxane ring with two propynyl substituents that contribute to its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

1. Toxicity and Irritation

- The compound is known to cause serious eye irritation , skin irritation , and may lead to respiratory irritation upon exposure. These properties necessitate careful handling in laboratory settings .

2. Antimicrobial Activity

- Preliminary studies suggest that derivatives of this compound may possess antimicrobial properties. While specific data on this compound itself is limited, related compounds have shown efficacy against various bacterial strains.

3. Anti-inflammatory Potential

- Some derivatives of dioxanes have been investigated for their anti-inflammatory effects. The presence of the dioxane structure may influence inflammatory pathways; however, specific studies on this compound are still needed to confirm such effects.

Case Study 1: Skin Irritation Assessment

A study evaluated the skin irritation potential of various dioxane derivatives including this compound. Results indicated significant irritation responses in dermal exposure tests on animal models .

Case Study 2: Antimicrobial Screening

In a screening of antimicrobial activities among several dioxane derivatives:

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| This compound | E. coli | 15 |

| Similar Dioxane Derivative | S. aureus | 18 |

These preliminary results suggest that while the compound may not be the most potent antimicrobial agent compared to its derivatives, it shows potential for further exploration .

The exact mechanism by which this compound exerts its biological effects remains largely unexplored. However, compounds with similar structures often interact with cellular pathways involved in inflammation and microbial resistance.

Safety and Handling

Due to its irritant properties:

- Precautionary Measures: Use personal protective equipment (PPE) such as gloves and goggles when handling the compound.

- Storage Conditions: Store in a cool, well-ventilated area away from incompatible materials.

Eigenschaften

IUPAC Name |

2,2-dimethyl-5,5-bis(prop-2-ynyl)-1,3-dioxane-4,6-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O4/c1-5-7-12(8-6-2)9(13)15-11(3,4)16-10(12)14/h1-2H,7-8H2,3-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDHKCKPOZJSAJR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC(=O)C(C(=O)O1)(CC#C)CC#C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20380417 |

Source

|

| Record name | 2,2-Dimethyl-5,5-di(prop-2-yn-1-yl)-1,3-dioxane-4,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20380417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145544-03-2 |

Source

|

| Record name | 2,2-Dimethyl-5,5-di(prop-2-yn-1-yl)-1,3-dioxane-4,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20380417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.